molecular formula C9H7F2NO4 B2779114 Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate CAS No. 2149003-12-1

Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate

Cat. No.: B2779114
CAS No.: 2149003-12-1
M. Wt: 231.155
InChI Key: BQAOLDPNSRCKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate is a compound derived from benzodioxole, a heterocyclic organic compound. It was first synthesized in 2005 by a team of chemists led by S.-Q. Zhang and X.-Z. Wu.

Preparation Methods

Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate can be synthesized via a three-step reaction sequence:

    Oxidation: 2,2-difluoro-1,3-benzodioxole is oxidized to produce 6-formyl-2,2-difluoro-1,3-benzodioxole.

    Amination: The aldehyde functional group reacts with ammonia to produce 6-amino-2,2-difluoro-1,3-benzodioxole.

    Esterification: The addition of methyl chloroformate to the amine group produces this compound.

Chemical Reactions Analysis

Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown promising biological activity against various pathogens, including bacteria, fungi, and viruses.

    Industry: The compound is used in the development of new materials and nanotechnology applications.

Mechanism of Action

The mechanism by which Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s primary amine and carbonyl groups play crucial roles in its biological activity, allowing it to interact with enzymes and other proteins.

Comparison with Similar Compounds

Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate is unique due to its specific chemical structure, which includes two fluorine atoms and a benzodioxole ring. Similar compounds include:

  • Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
  • Indole derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-14-8(13)4-2-6-7(3-5(4)12)16-9(10,11)15-6/h2-3H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAOLDPNSRCKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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